molecular formula C21H21BrO7 B13410667 5-Bromo-6,7-demethylenedeoxypodophyllotoxin

5-Bromo-6,7-demethylenedeoxypodophyllotoxin

Cat. No.: B13410667
M. Wt: 465.3 g/mol
InChI Key: LAZVAOGUDDOIMH-HKJPBSJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6,7-demethylenedeoxypodophyllotoxin is a derivative of 6,7-Demethylenedeoxypodophyllotoxin, which itself is a metabolite of 4-Deoxypodophyllotoxin. 4-Deoxypodophyllotoxin is a medicinal herb product isolated from Anthriscus sylvestris Hoffm

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin typically involves the bromination of 6,7-Demethylenedeoxypodophyllotoxin. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-demethylenedeoxypodophyllotoxin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-Bromo-6,7-demethylenedeoxypodophyllotoxin has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.

    Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell growth and proliferation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Demethylenedeoxypodophyllotoxin
  • 4-Deoxypodophyllotoxin
  • Podophyllotoxin

Uniqueness

5-Bromo-6,7-demethylenedeoxypodophyllotoxin is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification can enhance its potency, selectivity, and pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H21BrO7

Molecular Weight

465.3 g/mol

IUPAC Name

(3aR,9R,9aR)-5-bromo-6,7-dihydroxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C21H21BrO7/c1-26-14-5-9(6-15(27-2)20(14)28-3)16-11-7-13(23)19(24)18(22)12(11)4-10-8-29-21(25)17(10)16/h5-7,10,16-17,23-24H,4,8H2,1-3H3/t10-,16+,17-/m0/s1

InChI Key

LAZVAOGUDDOIMH-HKJPBSJPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C(=C(C=C24)O)O)Br)COC3=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C(=C(C=C24)O)O)Br)COC3=O

Origin of Product

United States

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